molecular formula C6H5F2NO B3224182 2,4-Difluoro-6-methoxypyridine CAS No. 1227574-25-5

2,4-Difluoro-6-methoxypyridine

Cat. No.: B3224182
CAS No.: 1227574-25-5
M. Wt: 145.11 g/mol
InChI Key: VUFQKTHUUPYIMD-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxypyridine is a fluorinated pyridine derivative serving as a versatile synthon and key building block in medicinal chemistry and drug discovery research. The strategic placement of fluorine atoms and the methoxy group on the pyridine ring makes it a valuable scaffold for constructing more complex molecules, particularly through nucleophilic aromatic substitution reactions . Compounds with the this compound structure are of significant interest in the development of targeted therapies. Research indicates that similar difluorinated methoxypyridine motifs are utilized in the synthesis of potent inhibitors for key biological targets. For instance, structural analogs form the core of molecules designed as PI3K/mTOR dual inhibitors, which are a prominent area of investigation in oncology for their potential to disrupt cancer cell proliferation and survival pathways . Furthermore, the difluorophenoxy group, a closely related chemical feature, is a critical component in novel epigenetic targeted therapies, such as Bromodomain and Extra-Terminal (BET) protein inhibitors . The presence of fluorine is crucial in modulating a compound's electronic properties, metabolic stability, and binding affinity to biological targets. As such, this compound provides researchers with a critical starting material for the exploration and development of new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQKTHUUPYIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300556
Record name Pyridine, 2,4-difluoro-6-methoxy-
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Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-25-5
Record name Pyridine, 2,4-difluoro-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,4-difluoro-6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,4 Difluoro 6 Methoxypyridine and Its Structural Analogues

De Novo Synthetic Routes to the 2,4-Difluoro-6-methoxypyridine Core

The de novo synthesis of the this compound core, while less common than functionalization strategies, offers a powerful approach for the construction of the pyridine (B92270) ring with the desired substituents from acyclic precursors. These methods provide flexibility in the introduction of various functionalities at specific positions.

Cyclization Strategies for Pyridine Ring Formation

Cyclization reactions are a fundamental approach to the synthesis of the pyridine nucleus. While a direct single-step cyclization to form this compound is not prominently documented, established methodologies for synthesizing substituted pyridines can be adapted. For instance, a plausible strategy would involve the condensation of a 1,5-dicarbonyl compound or its synthetic equivalent, bearing the necessary fluorine and methoxy (B1213986) precursors, with an ammonia (B1221849) source.

A more advanced approach involves transition-metal-catalyzed C-H functionalization to construct the pyridine ring. For example, Rh(III)-catalyzed syntheses have been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. This methodology could potentially be adapted by utilizing appropriately fluorinated and oxygenated precursors to construct the desired pyridine core. Another modern technique is the lithiation/isomerization/intramolecular carbolithiation sequence of N-allyl-ynamides, which provides a divergent route to polysubstituted dihydropyridines and pyridines.

Multi-Step Approaches from Non-Fluorinated Precursors

Multi-step syntheses from readily available non-fluorinated starting materials represent a versatile, albeit often lengthy, route to this compound. Such a sequence would typically involve the initial construction of a non-fluorinated, but appropriately functionalized, pyridine ring, followed by the sequential introduction of the fluorine atoms and the methoxy group.

A hypothetical multi-step synthesis could commence with a well-established pyridine synthesis, such as the Hantzsch pyridine synthesis, to form a dihydropyridine (B1217469) intermediate. Subsequent oxidation would yield the aromatic pyridine ring. The introduction of fluorine can be challenging and often requires harsh conditions or specialized reagents. The methoxy group could be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine or bromine atom. The specific sequence of these functionalization steps would be critical to ensure the desired regiochemistry.

Functionalization and Derivatization from Pre-Existing Pyridine Scaffolds

The functionalization of a pre-existing pyridine ring is the more common and often more efficient strategy for the synthesis of this compound. This approach leverages the known reactivity patterns of the pyridine nucleus to introduce the desired substituents in a controlled manner.

Regioselective Fluorination Techniques (e.g., Electrophilic and Nucleophilic Fluorination)

The introduction of fluorine atoms onto a pyridine ring can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. google.com The regioselectivity of electrophilic fluorination on a substituted pyridine is governed by the electronic properties of the existing substituents. For a methoxypyridine, the methoxy group is an ortho-, para-directing group, which would favor fluorination at the positions adjacent to it. However, the pyridine nitrogen is deactivating, making direct electrophilic fluorination challenging.

Nucleophilic fluorination , on the other hand, is a more common method for introducing fluorine into electron-deficient rings like pyridine. This typically involves the displacement of a good leaving group, such as a halide or a nitro group, by a fluoride (B91410) ion source (e.g., KF, CsF). For instance, the synthesis of 2,6-difluoropyridine (B73466) can be achieved by reacting 2,6-dichloropyridine (B45657) with potassium fluoride in a polar aprotic solvent at elevated temperatures. acs.org This principle can be extended to the synthesis of more complex fluorinated pyridines.

Fluorination MethodReagent ExampleSubstrate TypeKey Features
Electrophilic FluorinationSelectfluor®Electron-rich pyridinesMild conditions, regioselectivity influenced by directing groups.
Nucleophilic FluorinationPotassium Fluoride (KF)Pyridines with good leaving groupsHigh temperatures often required, suitable for electron-deficient rings.

Introduction of the Methoxy Group via Alkoxylation Reactions

The introduction of the methoxy group onto the difluoropyridine scaffold is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atoms on the pyridine ring are excellent leaving groups, particularly at the 2- and 6-positions, which are activated by the electron-withdrawing effect of the ring nitrogen.

A highly efficient route to this compound involves the reaction of 2,4,6-trifluoropyridine (B32590) with sodium methoxide (B1231860). In this reaction, the methoxide ion preferentially attacks the 2- or 6-position due to the superior stability of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com This regioselectivity allows for the controlled synthesis of the desired product. The starting material, 2,4,6-trifluoropyridine, can be synthesized from the more readily available 2,4,6-trichloropyridine (B96486) via a halogen exchange (HALEX) reaction with a fluoride source like potassium fluoride.

ReactantReagentProductReaction Type
2,4,6-TrifluoropyridineSodium Methoxide (NaOMe)This compoundNucleophilic Aromatic Substitution (SNAr)
2,4,6-TrichloropyridinePotassium Fluoride (KF)2,4,6-TrifluoropyridineHalogen Exchange (HALEX)

Ortho-Lithiation and Subsequent Quenching Strategies

Directed ortho-lithiation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. wikipedia.orgsemanticscholar.org In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent.

For a molecule like this compound, the methoxy group can act as a directing group. wikipedia.org Treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium would be expected to result in lithiation at the 5-position, which is ortho to the methoxy group. The fluorine atoms also have a moderate directing effect, which would reinforce this regioselectivity. Quenching this lithiated intermediate with an electrophile would allow for the synthesis of a wide range of 5-substituted this compound analogues.

Directing GroupPosition of LithiationPotential Electrophiles
6-Methoxy5-positionAlkyl halides, aldehydes, ketones, CO2, etc.
2-Fluoro, 4-Fluoro3- and 5-positions

Green Chemistry Principles and Sustainable Synthesis Approaches for Fluorinated Pyridines

The growing emphasis on environmental sustainability has spurred the development of greener and more efficient methods for the synthesis of fluorinated pyridines. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials, aligning with the core principles of green chemistry. Research in this area focuses on several key strategies, including the use of alternative energy sources, solvent-free reaction conditions, and the development of novel catalytic systems.

One prominent green approach is the use of microwave irradiation to accelerate chemical reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. For instance, the synthesis of various pyridine derivatives has been achieved in minutes under microwave irradiation, whereas traditional methods might require several hours. nih.gov This rapid heating technology not only saves energy but can also lead to cleaner reactions with fewer byproducts.

Solvent-free synthesis is another cornerstone of green chemistry that is being applied to the production of pyridine derivatives. rsc.orgacs.org By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification. Solvent-free reactions can be facilitated by techniques such as mechanochemistry, where mechanical force is used to initiate reactions in the solid state. acs.org

The development of advanced catalytic systems is also crucial for the sustainable synthesis of fluorinated pyridines. Researchers are exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. For example, Rh(III)-catalyzed C-H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines. nih.gov This method allows for the direct introduction of fluorine into the pyridine ring, avoiding the need for pre-functionalized starting materials.

Furthermore, the principles of atom economy are being increasingly considered in the synthesis of fluorinated pyridines. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. dovepress.com Reactions with high atom economy are inherently greener as they generate less waste. Methodologies such as one-pot multicomponent reactions are being explored to construct complex pyridine structures in a single step, maximizing the incorporation of starting materials into the final product. nih.gov

The application of these green chemistry principles to the synthesis of this compound and its analogues holds significant promise for developing more sustainable and environmentally friendly manufacturing processes. While specific green synthesis routes for this compound are not extensively detailed in publicly available literature, the principles and methodologies described for structurally related fluorinated and methoxy-substituted pyridines provide a clear roadmap for future research and development in this area.

Table 1: Comparison of Synthetic Methodologies for Fluorinated and Methoxy-Substituted Pyridines

ProductStarting MaterialsCatalyst/ReagentSolventReaction ConditionsYield (%)Green Chemistry AspectReference
3-Fluoropyridinesα-fluoro-α,β-unsaturated oximes, alkynes[Cp*RhCl2]2/CsOPivEthyl acetate100 °C, 24 h50-91Catalytic C-H functionalization nih.gov
2-methoxypyridine-3-carbonitrilesChalcones, malononitrileSodium methoxideEthanolReflux, 8 h54-83Use of a common alcohol as solvent researchgate.net
2,6-difluoropyridine2,6-dichloropyridineAnhydrous KFSulfolane225-235 °C, 2 h62 (conversion)Halogen exchange (Halex) reaction google.com
N-heteroaryl fluoridesN-heteroaryl halidesKF, Quaternary ammonium (B1175870) saltsSolvent-freeSolid-state, 1 hNot specifiedMechanochemical, solvent-free synthesis rsc.org
4,6-diaryl-3-cyano-2-pyridonesAlkenes, ketones, ammonium acetateNoneSolvent-freeHeatingHighSolvent-free, multicomponent reaction researchgate.net

Despite a comprehensive search for scientific literature and spectroscopic data, information specifically for the compound This compound is not available in the public domain through the conducted searches. Detailed experimental data required to accurately populate the sections on NMR and vibrational spectroscopy, including chemical shifts, coupling constants, 2D NMR correlations, and vibrational modes, could not be located.

The search results yielded information for related but structurally distinct compounds, such as 2,4-difluoropyridine, 2,6-difluoropyridine, and other substituted pyridines. However, spectroscopic data is highly specific to the exact molecular structure, and data from these related compounds cannot be used to accurately describe this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of the necessary research findings and spectroscopic data.

Elucidation of Molecular Structure and Conformation Via Advanced Spectroscopic and Diffraction Techniques

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a critical tool for the unambiguous identification of 2,4-Difluoro-6-methoxypyridine. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. The theoretical exact mass of a compound can be calculated by summing the exact masses of its constituent isotopes. For this compound (C₆H₅F₂NO), this calculated value serves as a benchmark for experimental HRMS measurements.

While specific experimental HRMS data for this compound is not publicly available in the surveyed literature, a theoretical analysis can predict the expected results.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIsotopic CompositionTheoretical Exact Mass (m/z)
C₆H₅F₂NO¹²C₆¹H₅¹⁹F₂¹⁴N¹⁶O145.0343

The fragmentation pattern observed in a mass spectrum offers a roadmap to the molecule's structure. Upon ionization, the molecular ion of this compound would be expected to undergo characteristic fragmentation, breaking at its weakest bonds or through stable neutral losses. Predicted fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, or the cleavage of the methoxy group itself. Further fragmentation might involve the pyridine (B92270) ring. The analysis of these fragment ions provides corroborative evidence for the proposed molecular structure.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

As of the current literature survey, a solved crystal structure for this compound has not been deposited in major crystallographic databases, such as the Cambridge Structural Database (CSD). Therefore, a detailed discussion of its specific crystallographic parameters is not possible. However, based on the structures of similar fluorinated and methoxy-substituted pyridine derivatives, we can anticipate the key structural features that would be determined.

Table 2: Anticipated Crystallographic Data for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
ZNumber of molecules per unit cell
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Defines the conformation of the molecule

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. In the case of this compound, the presence of fluorine atoms, a methoxy group, and the nitrogen atom in the pyridine ring would likely lead to a complex network of non-covalent interactions.

The fluorine atoms are capable of participating in various weak interactions, including C–H···F and potential F···F contacts. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. The methoxy group can also engage in weak hydrogen bonding. The aromatic pyridine ring itself allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions collectively guide the self-assembly of the molecules into a specific, ordered, three-dimensional lattice, influencing the material's bulk properties such as melting point and solubility. A detailed analysis of the crystal packing would involve identifying and quantifying these interactions to understand the supramolecular architecture of this compound.

Reactivity Profiles and Transformative Chemistry of 2,4 Difluoro 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, enabled by the electron-deficient nature of the ring. For 2,4-Difluoro-6-methoxypyridine, the presence of two fluorine atoms, which are excellent leaving groups in SNAr reactions, makes this pathway particularly favorable. researchgate.netnih.gov

Regioselectivity and Halogen Lability Studies at C-2, C-4, and C-6 Positions

The regioselectivity of SNAr reactions on polysubstituted pyridines is a subject of considerable study. In 2,4-dihalopyridine systems, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.commdpi.com This preference is attributed to the ability of the para-nitrogen atom to effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.

However, the substitution pattern of this compound introduces competing electronic effects. While the C-4 fluorine is activated by the ring nitrogen, the C-6 methoxy (B1213986) group, an electron-donating group (EDG), complicates the reactivity landscape. In analogous 2,4-dichloropyrimidine systems, an EDG at the C-6 position has been shown to reverse the typical C-4 selectivity, favoring substitution at the C-2 position. wuxiapptec.com This reversal is due to the EDG increasing the electron density at the C-4 position, thereby deactivating it towards nucleophilic attack and making the C-2 position the more electrophilic site.

Therefore, for this compound, the reaction with a nucleophile can potentially yield a mixture of products, with the precise ratio depending on the nature of the nucleophile, solvent, and reaction conditions. The C-6 position is occupied by a methoxy group, which is not a viable leaving group under typical SNAr conditions, meaning substitution is limited to the C-2 and C-4 positions.

PositionLeaving GroupActivating/Deactivating FactorsPredicted Lability
C-2 FluorineActivated by ring nitrogen (ortho). Potentially enhanced electrophilicity due to C-6 OMe directing effect.Moderate to High
C-4 FluorineActivated by ring nitrogen (para). Potentially deactivated by resonance donation from C-6 OMe.High (but may be reduced)
C-6 MethoxyNot a leaving group under SNAr conditions.N/A

Influence of Fluorine and Methoxy Substituents on SNAr Pathways

The reactivity of this compound in SNAr reactions is governed by the combined electronic influence of its substituents.

Methoxy Substituent: The methoxy group at the C-6 position is an electron-donating group through its +M (mesomeric) effect, which can counteract the inductive withdrawal of the fluorine atoms. This donation of electron density primarily enriches the ortho (C-5) and para (C-3) positions. Critically, this resonance effect can also influence the electron density at the C-2 and C-4 positions. Computational studies on similar systems, like 2,4-dichloro-6-methoxypyrimidine, show that the C-6 methoxy group alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the LUMO lobes at C-2 and C-4 more comparable in size and shifting the preference for nucleophilic attack. wuxiapptec.com This electronic push from the methoxy group can decrease the lability of the C-4 fluorine, making the C-2 position more competitive for substitution. wuxiapptec.comresearchgate.net

The interplay between these opposing electronic forces determines the ultimate pathway and regioselectivity of the SNAr reaction.

Kinetic and Mechanistic Investigations of SNAr Processes

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. wikipedia.orgnih.gov

Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, C-2 or C-4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. researchgate.net

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). This step is usually fast.

For this compound, kinetic studies would be expected to show second-order kinetics, being first-order in both the pyridine substrate and the nucleophile. The rate of the reaction is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt and increase the reactivity of the nucleophile.

Leaving Group Ability: Fluorine is an excellent leaving group for SNAr, contributing to a favorable reaction rate. researchgate.net

While the two-step mechanism is most common, some SNAr reactions have been found to proceed through a concerted (single-step) mechanism, particularly with unactivated aromatic rings or when stable Meisenheimer complexes cannot be located computationally. nih.govresearchgate.net For a highly activated substrate like this compound, the stepwise mechanism is the most probable pathway.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (typically hydrogen) on an aromatic ring with an electrophile. wikipedia.org Pyridine itself is highly resistant to EAS for two main reasons:

The nitrogen atom is electron-withdrawing, deactivating the ring towards attack by electrophiles.

The nitrogen atom's lone pair can be protonated or coordinate to a Lewis acid catalyst, further increasing the deactivation of the ring.

In the case of this compound, the ring is even more severely deactivated towards electrophiles. The two fluorine atoms exert a strong inductive electron-withdrawing effect, adding to the deactivation caused by the ring nitrogen. Although the C-6 methoxy group is an activating, ortho-para directing group, its effect is unlikely to overcome the powerful deactivating influence of the nitrogen and two fluorine atoms. masterorganicchemistry.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a new C-C bond. rsc.org This reaction is widely used in organic synthesis due to its mild conditions and high functional group tolerance.

The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.

Transmetalation: The organic group from the organoboron species is transferred to the palladium center.

Reductive Elimination: The two organic groups couple, forming the product and regenerating the Pd(0) catalyst.

While highly effective for aryl chlorides, bromides, and iodides, the Suzuki-Miyaura coupling of aryl fluorides is more challenging due to the high strength of the C-F bond. Activating this bond for oxidative addition typically requires specialized conditions, such as the use of nickel catalysts or specific palladium-ligand systems. acs.orgnih.gov Electron-withdrawing groups on the aryl fluoride (B91410) can facilitate the reaction. nih.gov

For this compound, a Suzuki-Miyaura coupling would be feasible, though likely requiring optimized conditions. Given the general reactivity trends in SNAr, the C-4 fluorine is expected to be more reactive than the C-2 fluorine in cross-coupling reactions as well. This would allow for regioselective C-C bond formation at the C-4 position, leaving the C-2 fluorine available for subsequent transformations.

ParameterDescription
Catalyst Typically a Palladium(0) complex, but Nickel catalysts are often more effective for aryl fluorides. acs.orgnih.gov
Nucleophile Aryl or vinyl boronic acid or ester.
Base A base (e.g., K₂CO₃, CsF) is required to facilitate the transmetalation step.
Solvent A variety of organic solvents can be used, often with water as a co-solvent.
Regioselectivity Coupling is expected to occur preferentially at the more activated C-4 position.

Sonogashira, Heck, and Negishi Couplings for Diverse Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The reactivity of this compound in these transformations is dictated by the relative reactivity of its C-F bonds and the potential for C-H bond activation. Generally, the C-F bond at the 4-position is more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst compared to the C-F bond at the 2-position, which is influenced by the adjacent nitrogen atom.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While direct Sonogashira coupling involving the C-F bonds of this compound is not widely reported, the analogous coupling of other substituted fluoropyridines provides insight into its potential. For instance, the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds efficiently in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst. soton.ac.uk This suggests that if this compound were converted to a more reactive halide derivative (e.g., bromo or iodo), it would readily participate in Sonogashira couplings to introduce alkynyl moieties.

Reactant 1Reactant 2Catalyst SystemSolventTemperatureProductYieldReference
6-bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄, CuITHF/Et₃NRoom Temp.6-(Phenylethynyl)-3-fluoro-2-cyanopyridineHigh soton.ac.uk
6-bromo-3-fluoro-2-cyanopyridine1-HeptynePd(PPh₃)₄, CuITHF/Et₃NRoom Temp.3-Fluoro-6-(hept-1-yn-1-yl)-2-cyanopyridine93% soton.ac.uk
6-bromo-3-fluoro-2-cyanopyridine3-Butyn-1-olPd(PPh₃)₄, CuITHF/Et₃NRoom Temp.3-Fluoro-6-(4-hydroxybut-1-yn-1-yl)-2-cyanopyridine90% soton.ac.uk

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Sonogashira coupling, the direct participation of the C-F bonds of this compound in Heck reactions is challenging. However, the conversion of the fluoro-substituent to a more reactive leaving group would enable its use in such transformations. The Heck reaction generally proceeds with palladium catalysts like palladium acetate and phosphine ligands. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org The Negishi coupling is known for its high functional group tolerance and has been successfully applied to the synthesis of complex molecules, including those containing pyridine rings. wikipedia.orgchemrxiv.org The C-F bonds of this compound could potentially undergo oxidative addition to a nickel or palladium catalyst, followed by transmetalation with an organozinc reagent and reductive elimination to form the coupled product. Nickel catalysts have been shown to be effective for the Negishi coupling of bromodifluoroacetamides with arylzinc reagents. nih.gov Given the electron-deficient nature of the pyridine ring, a Negishi coupling involving this compound would likely be feasible, particularly at the more activated 4-position.

Reactant 1Reactant 2CatalystLigandSolventProductYieldReference
BromodifluoroacetamideArylzinc reagentNi(cod)₂ICyDioxaneAryldifluoroacetamideGood nih.gov

Direct C-H Activation and Functionalization Strategies

Direct C-H activation offers an atom-economical approach to functionalize organic molecules without the need for pre-installed leaving groups. For this compound, the most acidic C-H protons are located at the 3- and 5-positions, influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom of the pyridine ring.

Research on the deprotonation of substituted pyridines has shown that the regioselectivity is highly dependent on the substituents and the base used. For instance, pyridine itself is known to undergo deprotonation at the 4-position with strong bases like n-butylsodium. chemrxiv.org In the case of this compound, the combined directing effects of the fluorine atoms would likely favor deprotonation at the 3- or 5-position. This would generate a nucleophilic intermediate that can be trapped with various electrophiles, leading to the introduction of new functional groups at these positions. The C-H activation of pyridine can be achieved with rhodium and iridium complexes, leading to the formation of a 2-pyridyl bridging complex. rsc.org This suggests that transition metal-catalyzed C-H activation could also be a viable strategy for the functionalization of this compound.

Reactions Involving the Methoxy Substituent (e.g., Demethylation, Functionalization)

The methoxy group at the 6-position of this compound is susceptible to cleavage under various conditions, a reaction known as demethylation. This transformation is valuable as it unmasks a hydroxyl group, which can then be further functionalized. Common reagents for demethylation include strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The choice of reagent is crucial to avoid unwanted side reactions on the difluoropyridine ring.

Ring-Opening, Rearrangement, and Cycloaddition Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, can participate in various pericyclic reactions.

Cycloaddition Reactions: These reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org While pyridine itself is generally a poor diene in Diels-Alder reactions, electron-withdrawing substituents can enhance its reactivity. It is conceivable that under forcing conditions or with highly reactive dienophiles, this compound could undergo cycloaddition reactions. More likely, it could act as a dienophile in inverse-electron-demand Diels-Alder reactions. Additionally, 1,3-dipolar cycloaddition reactions offer a route to various five-membered heterocyclic rings and could potentially involve the C=C or C=N bonds of the pyridine ring. rsc.org The synthesis of pyridine derivatives can also be achieved through [4+2] cycloadditions of 1-azadienes. rsc.org

Ring-Opening and Rearrangement Reactions: While ring-opening of the stable pyridine ring is generally difficult, highly strained or activated pyridine derivatives can undergo such transformations. There is no specific literature detailing ring-opening or rearrangement reactions of this compound. However, the presence of the fluorine and methoxy groups could potentially influence the stability of the ring under specific reaction conditions, such as photochemical irradiation or in the presence of strong nucleophiles or electrophiles, leading to novel molecular scaffolds.

Computational Chemistry and Theoretical Insights into 2,4 Difluoro 6 Methoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. uci.edumdpi.com DFT calculations are used to determine the optimized geometry, electronic energy, and other fundamental properties of 2,4-Difluoro-6-methoxypyridine. By solving the Kohn-Sham equations, DFT methods approximate the electron density of the molecule, which in turn is used to derive its properties. uci.edu For a molecule like this compound, DFT can elucidate the influence of the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring's electronic distribution and geometry.

Studies on similar substituted pyridines, such as 2-chloro-6-methoxypyridine (B123196), have successfully employed DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to achieve good agreement between theoretical predictions and experimental data. nih.gov These calculations provide a robust foundation for analyzing molecular orbitals, electrostatic potential, and vibrational modes.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior in chemical reactions. nih.govlongdom.orgresearchgate.net These global reactivity descriptors provide a quantitative measure of different aspects of reactivity.

Interactive Data Table: Conceptual Global Reactivity Descriptors

This table outlines key global reactivity descriptors derived from HOMO and LUMO energies and their conceptual significance for this compound.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = μ² / (2η)The ability of the molecule to act as an electrophile.

(Note: μ = -(I+A)/2 is the electronic chemical potential)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto a constant electron density surface, with different colors representing varying electrostatic potential values. wolfram.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential. wolfram.comhenriquecastro.info

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The highly electronegative fluorine atoms would also create regions of negative potential. Conversely, the hydrogen atoms of the methoxy group and the pyridine ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species. chemrxiv.org

DFT calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and approximations in the computational method, leading to excellent agreement with experimental spectra. mdpi.com

A computational study on the related molecule 2-chloro-6-methoxypyridine demonstrated that DFT calculations (using the B3LYP method) could accurately reproduce the experimental FT-IR and FT-Raman spectra. nih.gov A similar analysis for this compound would involve optimizing the molecular geometry and then performing a frequency calculation. The results would allow for the assignment of specific vibrational modes, such as C-F stretches, C-O stretch of the methoxy group, and various pyridine ring vibrations. This predictive power is crucial for interpreting experimental spectra and confirming the molecular structure. researchgate.net

Interactive Data Table: Predicted Vibrational Modes for a Substituted Pyridine Ring

This table shows typical vibrational modes and their expected frequency ranges for a substituted pyridine like this compound, as would be predicted by DFT calculations.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
C-H Stretch 3000 - 3100Stretching of the carbon-hydrogen bond on the pyridine ring.
CH₃ Stretch (Methoxy) 2850 - 3000Symmetric and asymmetric stretching of C-H bonds in the methyl group.
C=C / C=N Ring Stretch 1400 - 1650Stretching vibrations of the double bonds within the aromatic pyridine ring.
C-F Stretch 1200 - 1400Stretching of the carbon-fluorine bonds.
C-O Stretch (Methoxy) 1000 - 1250Stretching of the carbon-oxygen bond of the methoxy group.
Ring Breathing 950 - 1050Symmetric expansion and contraction of the entire pyridine ring.
C-H Out-of-Plane Bend 700 - 900Bending of the C-H bonds out of the plane of the pyridine ring.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the wave function or electron density of a molecule that quantify its physicochemical properties. wikipedia.orgscribd.com These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a molecule's structure with its biological activity or physical properties. researchgate.net

For this compound, a variety of quantum chemical descriptors can be calculated to build a comprehensive profile of its reactivity. These include:

Electronic Descriptors: Dipole moment, polarizability, Mulliken atomic charges, HOMO and LUMO energies.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy, entropy.

Topological Descriptors: Molecular surface area, volume.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are an indispensable tool for investigating chemical reaction mechanisms. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the minimum energy pathways connecting reactants to products. Key points on the PES, including reactants, products, intermediates, and transition states, can be located and characterized.

For reactions involving this compound, such as nucleophilic aromatic substitution, DFT can be used to model the reaction pathway. chemrxiv.org This involves identifying the transition state structure—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy implies a faster reaction rate. This analysis can help determine whether a reaction proceeds through a concerted or stepwise mechanism and can explain the regioselectivity of the reaction (i.e., why a nucleophile attacks a specific position on the ring). researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations can be used for conformational analysis, particularly to study the rotation of the methoxy group relative to the pyridine ring and identify the most stable conformers. Furthermore, MD simulations can model how the molecule interacts with its environment. For example, simulations in a solvent like water could reveal the formation and dynamics of hydrogen bonds between the solvent and the nitrogen or fluorine atoms of the pyridine. In a condensed phase, these simulations can also shed light on non-covalent interactions like π-π stacking between pyridine rings, which are crucial for understanding the properties of materials. researchgate.netmdpi.com

Applications of 2,4 Difluoro 6 Methoxypyridine in Advanced Chemical Synthesis and Materials Science

Versatile Building Block in Heterocyclic Synthesis

The reactivity profile of 2,4-Difluoro-6-methoxypyridine makes it an exceptional platform for the synthesis of a wide array of more complex heterocyclic systems. The two fluorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the stepwise and regioselective introduction of various functional groups.

Research into the reactivity of polyhalopyridines has established that nucleophilic substitution typically occurs preferentially at the 4-position. epfl.ch However, the precise reaction conditions and the nature of the nucleophile can be tailored to target either the C-4 or C-2 fluorine atom. This differential reactivity allows chemists to construct diverse substituted pyridine derivatives. For example, the reaction with a given nucleophile can be directed to the 4-position first, followed by a second, different nucleophile attacking the 2-position, leading to dissymmetrically substituted pyridines.

Common transformations involving this compound as a building block include:

Amination: Reaction with primary or secondary amines to introduce amino groups, which are precursors for many biologically active compounds.

Alkoxylation/Aryloxylation: Substitution of fluoride (B91410) with alcohols or phenols to form diaryl or alkyl aryl ethers, structures found in many pharmaceuticals and agrochemicals.

Thiolation: Introduction of sulfur-based functional groups by reacting with thiols, yielding thioethers.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed at the C-F positions to introduce new carbon substituents, although this is often more challenging than with chloro or bromo derivatives.

The methoxy (B1213986) group at the 6-position also plays a crucial role. While generally less reactive towards substitution than the fluorine atoms, it can be cleaved under certain conditions to reveal a hydroxyl group, providing another site for functionalization. This multi-handle nature solidifies the compound's status as a key intermediate.

Table 1: Examples of Heterocyclic Synthesis using Difluoropyridine Scaffolds

Reagent/Reaction TypeTarget PositionResulting StructurePotential Application
Ammonia (B1221849) / AminesC-4 or C-2AminofluoromethoxypyridinesPharmaceutical intermediates
Alkoxides / PhenoxidesC-4 or C-2Alkoxy/Aryloxy-fluoromethoxypyridinesAgrochemical synthesis
Pyrazolate / Indazolate saltsC-4 and C-2Dipyrazole/Diindazole-methoxypyridinesLigand scaffolds researchgate.net
HydrazineC-2 or C-6Hydrazinyl-dihalopyridinesRegioselective synthesis epfl.ch

Precursor for Advanced Fluorinated Organic Materials and Polymers

The ability of this compound to undergo sequential nucleophilic substitution makes it an attractive monomer for the synthesis of advanced polymers. Fluorinated polymers are highly valued for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties.

Poly(aryl ether)s are a major class of high-performance polymers, and this compound is a suitable precursor for creating pyridine-containing analogues. In a typical polycondensation reaction, the difluoro-monomer can be reacted with a bisphenol under basic conditions. The nucleophilic attack of the phenoxide ions on the electron-deficient pyridine ring displaces the fluoride ions, forming stable ether linkages and extending the polymer chain.

The incorporation of the methoxypyridine unit into the polymer backbone can impart specific properties:

Enhanced Solubility: The pyridine nitrogen and methoxy group can improve the solubility of the resulting polymer in organic solvents, facilitating processing.

Coordination Sites: The nitrogen atom in the pyridine ring can act as a coordination site for metal ions, opening possibilities for creating metallopolymers with catalytic or sensing capabilities.

Optical and Electronic Properties: The introduction of such heterocyclic units can be used to tune the electrical and optical characteristics of materials. pipzine-chem.com These materials may find use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). pipzine-chem.com

For instance, polycondensation of 2,6-difluoropyridine (B73466) with silylated diphenols has been shown to produce poly(pyridine ether)s. sigmaaldrich.com A similar strategy using this compound would yield polymers with a different substitution pattern and potentially different material properties due to the influence of the methoxy group.

Table 2: Potential Polymers from this compound and Their Applications

Co-monomerPolymer TypePotential PropertiesPotential Application
Bisphenols (e.g., Bisphenol A)Poly(pyridine ether)High thermal stability, chemical resistanceHigh-performance plastics, membranes
DiaminesPoly(ether amine)Good mechanical properties, film-formingAerospace components, advanced coatings
DithiolsPoly(ether thioether)High refractive index, metal coordinationOptical materials, specialty adhesives

Role in Ligand Design for Catalysis

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the structure of the surrounding ligands. These ligands modulate the metal center's electronic properties, steric environment, and ultimately, its reactivity and selectivity. sci-hub.stnih.gov Pyridine-based structures are fundamental components of many successful ligands, including the widely used bipyridine (bpy) and terpyridine (tpy) families. sci-hub.stnih.gov

This compound serves as a valuable starting material for crafting custom-designed ligands. Through the selective substitution of its fluorine atoms, chemists can attach other coordinating groups or build larger, multi-dentate ligand frameworks. For example, a reaction with a nucleophilic pyridine derivative could be used to construct a bipyridine scaffold. Brominated bipyridines are considered highly desirable synthetic building blocks for such applications. nih.gov Similarly, fluorinated pyridines can be used to access these important structures.

The strategic placement of the methoxy group and the remaining fluorine (if only one is substituted) can have a profound impact on the resulting catalyst:

Electronic Tuning: The electron-donating methoxy group and the electron-withdrawing fluorine atom allow for fine-tuning of the electron density at the chelating nitrogen, which in turn influences the redox potential of the metal center.

Steric Control: The substituents on the pyridine ring can create a specific steric pocket around the metal, which can be exploited to control substrate approach and enhance enantioselectivity in asymmetric catalysis. snnu.edu.cn

Solubility: The methoxy group can improve the ligand's solubility in organic solvents, a practical consideration for catalytic reactions.

The development of catalysts for processes like CO₂ reduction and asymmetric C-N bond formation often relies on such judicious ligand design, where every substituent plays a role in optimizing performance. sci-hub.stsnnu.edu.cnnih.gov

Intermediate in the Synthesis of Fine Chemicals and Agrochemicals

The introduction of fluorine and pyridine moieties into molecules is a well-established strategy in the design of modern agrochemicals, often leading to compounds with higher efficacy, better metabolic stability, and lower application rates. semanticscholar.orgagropages.com Consequently, fluorinated pyridine derivatives are among the most important intermediates in the agrochemical industry. agropages.comnih.gov

This compound is an archetypal example of such a key intermediate. Its structure contains the essential fluoropyridine core that is present in numerous active ingredients. The manufacturing process for complex herbicides, fungicides, and insecticides often involves the sequential, controlled reaction of a versatile intermediate like this one with various nucleophiles to build the final target molecule.

The value of such intermediates lies in their ability to serve as a common starting point for a range of products. For example, different agrochemicals can be synthesized by varying the nucleophiles used to displace the two fluorine atoms. This "Intermediate Derivatization Method" is a cornerstone of efficient discovery and development in the agrochemical field. nih.gov While specific commercial pesticides derived directly from this compound are proprietary, the compound fits perfectly into the established synthetic paradigm for creating fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com The presence of fluorine is known to enhance the biological activity of pyridine heterocyclic compounds, making these intermediates highly valuable. agropages.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.